molecular formula C17H16N2O2S B2576753 2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide CAS No. 477710-71-7

2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide

Cat. No.: B2576753
CAS No.: 477710-71-7
M. Wt: 312.39
InChI Key: BPZIGAYELBXUBC-UHFFFAOYSA-N
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Description

2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide is a chemical compound with a complex structure that includes a sulfinyl group, a cyanophenyl group, and an isopropylbenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-cyanophenyl sulfofluoridate with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The cyanophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group can yield sulfone derivatives, while substitution reactions can produce a variety of substituted cyanophenyl derivatives.

Scientific Research Applications

2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyanophenyl group may also interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Cyanophenyl)sulfinyl)-N-phenylbenzamide
  • 2-((2-Cyanophenyl)sulfinyl)-N-(4-methoxyphenyl)benzenecarboxamide

Uniqueness

2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2-cyanophenyl)sulfinyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12(2)19-17(20)14-8-4-6-10-16(14)22(21)15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZIGAYELBXUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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